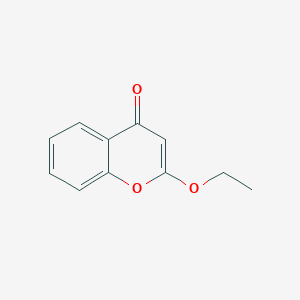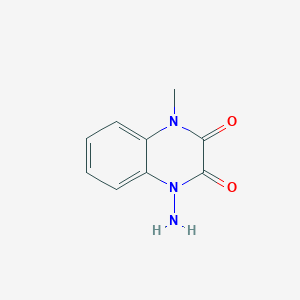
1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of an amino group at the first position and a methyl group at the fourth position of the quinoxaline ring, along with a dione functional group at the second and third positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione can be synthesized through various methods. One common synthetic route involves the condensation of 4-methyl-1,2-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of 1-amino-4-methylquinoxaline-2,3(1H,4H)-dione may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dione functional group to a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinoxaline derivatives with altered oxidation states.
Reduction: Quinoxaline diols.
Substitution: Substituted quinoxalines with various functional groups.
Aplicaciones Científicas De Investigación
1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-amino-4-methylquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminoquinoxaline-2,3-dione: Lacks the methyl group at the fourth position.
4-Methylquinoxaline-2,3-dione: Lacks the amino group at the first position.
Quinoxaline-2,3-dione: Lacks both the amino and methyl groups.
Uniqueness
1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione is unique due to the presence of both an amino group and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinoxaline derivatives.
Propiedades
Número CAS |
21184-51-0 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
1-amino-4-methylquinoxaline-2,3-dione |
InChI |
InChI=1S/C9H9N3O2/c1-11-6-4-2-3-5-7(6)12(10)9(14)8(11)13/h2-5H,10H2,1H3 |
Clave InChI |
FMVLGMRXBLNHMK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N(C(=O)C1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



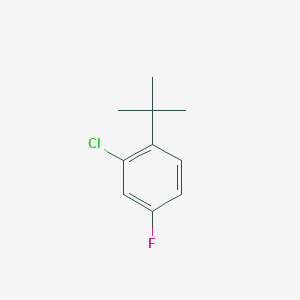


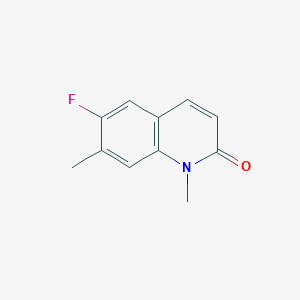

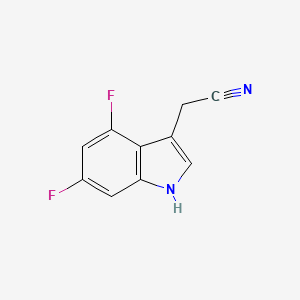
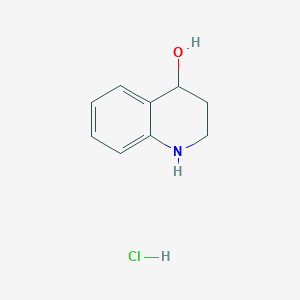

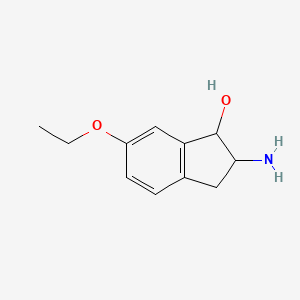
![4'-Ethynyl-[1,1'-biphenyl]-2-amine](/img/structure/B11905613.png)

